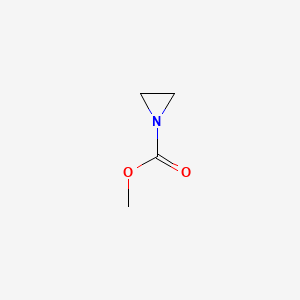

Aziridinecarboxylic acid, methyl ester

Description

BenchChem offers high-quality Aziridinecarboxylic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aziridinecarboxylic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

671-50-1 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

methyl aziridine-1-carboxylate |

InChI |

InChI=1S/C4H7NO2/c1-7-4(6)5-2-3-5/h2-3H2,1H3 |

InChI Key |

UYCMTEJRGMIQLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Workflows for Methyl Aziridine-2-Carboxylate

Executive Summary

In the landscape of modern synthetic chemistry and drug development, few building blocks offer the dense functionality and tunable reactivity of methyl aziridine-2-carboxylate (CAS: 5950-34-5). Characterized by a highly strained three-membered nitrogen heterocycle coupled with an electron-withdrawing ester group, this compound is a versatile precursor for unnatural amino acids, chiral aziridines, and complex bioactive heterocycles 1[1].

This technical guide bypasses basic overviews to provide field-proven insights into the compound's fundamental properties, the causality behind its dual-reactivity pathways, and self-validating experimental protocols designed for high-yield synthetic applications.

Physicochemical Profiling & Structural Causality

To effectively manipulate methyl aziridine-2-carboxylate, one must first understand how its physical properties are dictated by its strained architecture. The table below synthesizes its core quantitative data with the underlying structural causality 2[2].

| Property | Value | Structural Causality & Synthetic Significance |

| Molecular Formula | C₄H₇NO₂ | Low molecular weight limits steric hindrance, allowing rapid nucleophilic attack at the C3 position. |

| Molecular Weight | 101.11 g/mol | High volatility necessitates strict handling in fume hoods to prevent inhalation exposure. |

| Boiling Point | 143 °C | Distillable under vacuum, though thermal stress risks spontaneous ring-opening polymerization. |

| Density | 1.12 g/mL | Heavier than water; dictates bottom-layer collection during aqueous biphasic extraction. |

| Refractive Index | 1.44 (n20D) | Provides a rapid, non-destructive optical metric for post-distillation purity validation. |

| Stabilizer | Hydroquinone (HQ) | Scavenges free radicals to inhibit spontaneous, exothermic polymerization of the highly strained ring 1[1]. |

Mechanistic Pathways: The Dual-Reactivity Paradigm

The synthetic power of methyl aziridine-2-carboxylate lies in its two distinct electrophilic centers. The choice of reagent and temperature dictates the vector of attack:

-

Aziridine Ring-Opening: Hard nucleophiles (e.g., amines, thiolates) typically attack the less sterically hindered C3 carbon, relieving the ~27 kcal/mol ring strain to yield functionalized amino acids and amino alcohols.

-

Carbonyl Side-Chain Attack: Organometallic reagents (organolithiums, Grignards) target the ester carbonyl. Historically, this required conversion to a Weinreb amide to prevent over-alkylation. However, modern methodologies leverage direct conversion to N,N-dimethyl aziridine-2-carboxamides to synthesize aziridinyl ketones and carbinols efficiently 3[3].

Dual-reactivity pathways of methyl aziridine-2-carboxylate leading to diverse building blocks.

Experimental Methodologies: Self-Validating Protocols

To demonstrate field-proven application, the following protocol details the synthesis of N,N-dimethyl aziridine-2-carboxamide directly from the methyl ester. This intermediate is a superior, robust alternative to Weinreb amides for downstream ketone synthesis 3[3].

Self-validating cryogenic workflow for the synthesis of aziridinyl ketones.

Step-by-Step Workflow

Step 1: Inhibitor Removal (Substrate Preparation)

-

Action: Pass neat methyl aziridine-2-carboxylate through a short plug of activated basic alumina immediately prior to use.

-

Causality: The commercial reagent is stabilized with Hydroquinone (HQ) to prevent polymerization 1[1]. If not removed, the acidic phenolic protons of HQ will prematurely quench the highly basic organolithium reagent, destroying the stoichiometry of the reaction.

Step 2: Cryogenic Amidation

-

Action: Dissolve the purified ester in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise, add 1.1 equivalents of pre-formed lithium dimethylamide.

-

Causality: The -78 °C environment kinetically freezes the aziridine ring. This prevents the strong nucleophile from attacking the C3 position (which would cause unwanted ring-opening) and directs it entirely to the highly electrophilic ester carbonyl 3[3].

Step 3: System Validation Checkpoint

-

Action: Withdraw a 10 µL aliquot, rapidly quench in saturated NH₄Cl, and analyze via attenuated total reflectance (ATR) FTIR and TLC.

-

Validation Logic: This protocol is self-validating through orthogonal spectral shifts. In FTIR, the ester carbonyl stretch (~1735 cm⁻¹) must completely disappear, replaced by the distinct tertiary amide stretch (~1650 cm⁻¹). If the 1735 cm⁻¹ peak persists, conversion is incomplete, dictating the careful addition of 0.1 eq of lithium dimethylamide before proceeding.

Step 4: Quenching and Isolation

-

Action: Quench the reaction at -78 °C with saturated aqueous NH₄Cl, warm to room temperature, and extract with dichloromethane.

-

Causality: Cold quenching neutralizes the lithium alkoxide intermediate before thermal energy can facilitate unwanted side reactions. Dichloromethane is strictly chosen for extraction due to the high polarity of the resulting aziridine carboxamide.

Safety, Handling, & Storage

Methyl aziridine-2-carboxylate is classified under GHS as toxic if swallowed, inhaled, or absorbed through the skin (H301 + H311 + H331) and is a flammable liquid (H226) [](].

The Causality of Toxicity: The extreme toxicity is fundamentally linked to the aziridine ring's strain energy. In biological systems, the strained ring acts as a potent, indiscriminate electrophile. It readily alkylates nucleophilic residues (such as thiol groups in cysteine or amine groups in nucleic acids) on critical proteins and DNA.

Storage Protocol: Must be stored at 2 - 8 °C in a dark, dry place 1[1]. Exposure to ambient heat or UV light can degrade the HQ stabilizer, leading to rapid, pressure-building polymerization within sealed containers.

References

- Title: Methyl aziridine-2-carboxylate (stabilized with HQ)

- Title: Methyl (2S)

- Source: National Institutes of Health (PMC)

- Title: Methyl Aziridine-2-carboxylate | 5950-34-5 Source: TCI Chemicals URL

Sources

Aziridine-2-carboxylic Acid, Methyl Ester (CAS 5950-34-5): A Comprehensive Guide to Synthesis, Reactivity, and Applications in Drug Development

Executive Summary

Aziridine-2-carboxylic acid, methyl ester (CAS 5950-34-5) is a highly strained, three-membered cyclic amine that serves as a critical chiral building block in modern organic synthesis and drug development[1][2]. Characterized by its unique bond angles and the electronegativity of the nitrogen atom, this compound is an excellent substrate for the selective synthesis of unnatural amino acids, peptidomimetics, and complex heterocycles[3]. This whitepaper provides a rigorous technical breakdown of its physicochemical profile, validated synthesis protocols, and regioselective downstream applications.

Physicochemical Profiling & Safety Standards

Because of the inherent strain of the aziridine ring, the compound is susceptible to polymerization and ring-opening under inappropriate conditions. It is typically stabilized with hydroquinone (HQ) to quench radical-induced polymerization, ensuring prolonged shelf life and reliable reactivity[1].

Table 1: Physicochemical and Safety Profile

| Property | Value |

| CAS Number | 5950-34-5[1] |

| Molecular Formula | C4H7NO2[1] |

| Molecular Weight | 101.11 g/mol [1] |

| Density | 1.12 g/cm³[1] |

| Boiling Point | 143 °C[1] |

| Appearance | Colorless to light orange/yellow clear liquid[1] |

| Storage Conditions | 2–8 °C (or -20 °C for long-term), stabilized with HQ[1][4] |

| Hazard Statements | H301+H311+H331 (Toxic), H225/H226 (Flammable)[4] |

De Novo Synthesis Protocol: The Heterogeneous N-N Cleavage Method

The most efficient and scalable methodology for synthesizing methyl aziridine-2-carboxylate involves the thermal aziridine ring formation from methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide via N-N bond cleavage. This protocol, optimized by2[2], achieves ~75% theoretical yield by strictly controlling the basicity and moisture of the reaction environment.

Step-by-Step Methodology

-

Substrate Preparation & Desiccation: Thoroughly dry the starting material, methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide[2].

-

Causality: The presence of water promotes ester hydrolysis when exposed to basic conditions, leading to premature cleavage of the aziridine ring and drastically reducing yield[5].

-

-

Base Integration: Combine the dried substrate with a 4-to-6-fold molar excess of anhydrous Potassium Carbonate (K₂CO₃)[2].

-

Causality: K₂CO₃ is the base of choice because it is a weak, non-nucleophilic base. Stronger bases like NaOH or KOH generate water as a byproduct and act as strong nucleophiles, which hydrolyze the methyl ester and destroy the product[5].

-

-

Thermal Activation & Agitation: Heat the solid-state heterogeneous mixture to an optimal temperature window of 140–160 °C while continuously rotating the reaction vessel[2].

-

Causality: This specific thermal threshold provides the necessary activation energy for the N-N bond cleavage and subsequent intramolecular cyclization. Rotation maximizes the surface area contact between the solid reactants, compensating for the lack of a solvent medium[2].

-

-

Product Isolation: Isolate the resulting methyl aziridine-2-carboxylate via vacuum distillation, collecting the fraction boiling at the appropriate temperature[2].

Synthesis of methyl aziridine-2-carboxylate via N-N bond cleavage.

Mechanistic Workflows & Downstream Applications

Methyl aziridine-2-carboxylate is a versatile electrophile. Its reactivity is governed by the relief of ring strain, making it highly susceptible to nucleophilic ring-opening and carbonyl additions[3].

Regioselective Ring-Opening for Amino Acid Synthesis

The regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile and the activation of the aziridine nitrogen[3][6].

-

C-3 Attack (α-amino acid precursors): Hard nucleophiles (e.g., alkoxides, amines) typically attack the less sterically hindered C-3 position, yielding α-amino acid derivatives[6].

-

C-2 Attack (β-amino acid precursors): Soft nucleophiles (e.g., organocuprates, thiols) often attack the C-2 position, breaking the C2-N bond to yield β-amino acid derivatives[6].

Regioselective ring-opening pathways of aziridine-2-carboxylates.

Synthesis of Aziridinyl Ketones

As demonstrated by3[3], methyl aziridine-2-carboxylate can be directly reacted with organolithium reagents to form aziridinyl ketones. This bypasses the need for multistep syntheses involving Weinreb amides[3].

-

Causality: The stability of the tetrahedral intermediate formed upon nucleophilic addition to the ester carbonyl allows for controlled conversion to the ketone without premature ring-opening, provided the temperature is kept strictly low (e.g., -78 °C) to prevent the highly basic organolithium from acting as a base and deprotonating the aziridine ring[3].

References

- Trapencieris, P., Kalviņš, I., Kauliņa, L., & Kauss, V. (1997). "Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid." Organic Process Research & Development.

- Sokolov, V., et al. (2021). "An Easy Route to Aziridine Ketones and Carbinols." Molecules (MDPI).

- Chem-Impex International. "Methyl aziridine-2-carboxylate (stabilized with HQ)".

- Sigma-Aldrich. "Methyl aziridine-2-carboxylate | 5950-34-5".

Sources

"Aziridine-2-carboxylic acid, methyl ester" molecular structure and weight

An In-Depth Technical Guide to Aziridine-2-carboxylic acid, methyl ester: A Cornerstone for Modern Synthesis

Executive Summary: Aziridine-2-carboxylic acid, methyl ester is a highly valuable, strained heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its significance is rooted in the unique reactivity of the three-membered aziridine ring, which allows for stereospecific ring-opening reactions.[1][2] This property provides a powerful method for introducing nitrogen-containing functionalities into complex molecules. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, key synthetic methodologies, and its critical applications in the development of novel therapeutics, particularly as a precursor to enzyme inhibitors and complex bioactive molecules.

Introduction: The Strategic Importance of the Aziridine Scaffold

Aziridines, the nitrogen-containing analogues of epoxides, are among the most important synthetic intermediates in modern organic chemistry.[2] The inherent ring strain of the three-membered ring, approximately 26-27 kcal/mol, makes them susceptible to nucleophilic ring-opening, providing a reliable and stereocontrolled route to a diverse array of nitrogenous compounds.[2]

Among the various aziridine derivatives, aziridine-2-carboxylic acid, methyl ester (and its ester analogues) stands out as a particularly useful chiral building block.[3] The ester functionality provides an additional handle for synthetic modification, while the aziridine ring serves as a masked form of an amino acid. This dual functionality makes it a precursor of choice for the synthesis of α- and β-amino acids, peptidomimetics, and a range of biologically active molecules.[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of aziridine-2-carboxylic acid, methyl ester consists of a three-membered ring containing one nitrogen and two carbon atoms, with a methoxycarbonyl group attached to one of the carbons. The compound is typically supplied as a colorless to light yellow liquid.[4][5]

Structural and Physical Data

A summary of the key identification and physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₂ | [4][5][6][7] |

| Molecular Weight | 101.11 g/mol | [4][5][7] |

| Exact Mass | 101.047678466 Da | [8] |

| IUPAC Name | methyl aziridine-2-carboxylate | [8] |

| CAS Number | 5950-34-5 | [4][6][7] |

| SMILES | COC(=O)C1CN1 | [9] |

| Appearance | Colorless to light orange/yellow clear liquid | [4][5] |

| Density | ~1.12 g/cm³ | [4] |

| Boiling Point | ~143 °C | [4] |

| Synonyms | 2-Methoxycarbonylaziridine, Aziridine-2-carboxylic acid methyl ester | [4][5] |

Synthesis and Derivatization

While various methods exist for the de novo synthesis of the aziridine-2-carboxylate core, a common and crucial workflow in research involves the N-functionalization of the commercially available parent compound.[1][2] The secondary amine of the aziridine ring is often protected or "activated" with an electron-withdrawing group. This modification serves two primary purposes: it can enhance the electrophilicity of the ring carbons for subsequent ring-opening reactions and protect the nitrogen during other synthetic transformations.[10]

Experimental Protocol: N-Boc Protection

A frequently employed derivatization is the introduction of a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group in peptide synthesis and organic chemistry due to its stability under many reaction conditions and its facile removal under acidic conditions.

Reaction: Methyl aziridine-2-carboxylate + Di-tert-butyl dicarbonate → 1-(tert-Butyl) 2-methyl aziridine-1,2-dicarboxylate

Step-by-Step Methodology: [11]

-

Dissolution: Dissolve methyl aziridine-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF) (approx. 0.3 M).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.0-1.2 eq), to the solution.

-

Reagent Addition: To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The resulting residue can be purified by flash column chromatography on silica gel, typically using a solvent system like heptane/ethyl acetate, to yield the pure N-Boc protected product.[11]

Synthesis Workflow Visualization

The following diagram illustrates the straightforward N-activation of methyl aziridine-2-carboxylate using Boc anhydride.

Caption: Workflow for N-Boc protection of methyl aziridine-2-carboxylate.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of aziridine-2-carboxylates is dominated by the regioselective and stereoselective ring-opening of the strained aziridine ring by a wide range of nucleophiles.[1] This reaction provides direct access to functionalized α- or β-amino acid derivatives, which are privileged structures in many pharmaceuticals.

Mechanism: Nucleophilic Ring-Opening

The ring-opening can proceed via an Sₙ2-type mechanism. Nucleophilic attack can occur at either of the two ring carbons (C2 or C3).

-

Attack at C2 (less substituted, in this case): This pathway is often sterically favored and leads to the formation of a β-amino acid derivative.

-

Attack at C3 (more substituted with the ester): This pathway leads to the formation of an α-amino acid derivative.

The regioselectivity of the attack is influenced by several factors, including the nature of the N-substituent (activating group), the nucleophile, and the presence of Lewis acids.[11] For N-activated aziridines, the attack often occurs at the less substituted carbon.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl Aziridine-2-carboxylate (stabilized with HQ) [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. AZIRIDINE-2-CARBOXYLIC ACID METHYL ESTER price,buy AZIRIDINE-2-CARBOXYLIC ACID METHYL ESTER - chemicalbook [m.chemicalbook.com]

- 8. Methyl (2S)-aziridine-2-carboxylate | C4H7NO2 | CID 10329257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - Methyl aziridine-2-carboxylate (stabilized with hq) (C4H7NO2) [pubchemlite.lcsb.uni.lu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]

Aziridine-2-carboxylic acid, methyl ester: A Technical Guide to a Versatile Chiral Building Block

Abstract

Aziridines, the smallest nitrogen-containing heterocycles, are powerful intermediates in organic synthesis due to the inherent strain in their three-membered ring.[1] This strain makes them susceptible to ring-opening reactions, providing a gateway to a diverse array of nitrogen-containing compounds.[2][3][4] Among this class of molecules, chiral aziridine-2-carboxylic acid esters, and specifically the methyl ester, have garnered significant attention as versatile chiral building blocks. Their unique structural and electronic properties allow for regio- and stereoselective transformations, making them invaluable in the synthesis of complex, biologically active molecules, including α- and β-amino acids, peptidomimetics, and pharmaceuticals.[5][6][7][8] This technical guide provides an in-depth exploration of methyl aziridine-2-carboxylate as a chiral building block, covering its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and development.

The Strategic Advantage of the Aziridine-2-carboxylate Scaffold

The utility of aziridine-2-carboxylic acid, methyl ester, as a chiral building block is rooted in a combination of factors:

-

Inherent Ring Strain: The approximately 26-27 kcal/mol of ring strain energizes the molecule, making it a willing participant in a variety of ring-opening reactions.[1]

-

Electrophilic Nature: The aziridine ring is electrophilic, readily reacting with a wide range of nucleophiles. This reactivity can be further tuned by the substituent on the nitrogen atom. Electron-withdrawing groups enhance reactivity, while electron-donating groups can modulate it.[1][9]

-

Stereochemical Integrity: The C2 stereocenter provides a handle for asymmetric synthesis. Ring-opening reactions often proceed with high stereospecificity, allowing for the transfer of chirality from the starting material to the product.

-

Functional Group Handle: The methyl ester at the C2 position offers a site for further chemical modification, such as conversion to amides, alcohols, or ketones, expanding the synthetic possibilities.[10][11]

These features collectively position methyl aziridine-2-carboxylate as a powerful tool for introducing nitrogen-containing stereocenters into complex molecules, a common requirement in the synthesis of pharmaceuticals and other bioactive compounds.[12]

Synthesis of Chiral Methyl Aziridine-2-carboxylate

The preparation of enantiomerically pure methyl aziridine-2-carboxylate is a critical first step in its application. Several synthetic strategies have been developed, with the choice often depending on the desired stereochemistry and the availability of starting materials.

From Amino Acids (Chiral Pool Synthesis)

A common and efficient approach utilizes readily available chiral amino acids, such as serine. This "chiral pool" strategy leverages the pre-existing stereocenter of the amino acid to construct the chiral aziridine. A typical sequence involves the conversion of the amino alcohol derived from the amino acid into a species with a good leaving group at the hydroxyl position, followed by intramolecular cyclization.[1]

Workflow: Synthesis from L-Serine

Caption: General workflow for the synthesis of methyl (S)-aziridine-2-carboxylate from L-serine.

Asymmetric Aziridination of Alkenes

Catalytic asymmetric aziridination of α,β-unsaturated esters represents a powerful method for the direct synthesis of chiral aziridine-2-carboxylates. This approach involves the transfer of a nitrene equivalent to the double bond, mediated by a chiral catalyst.[13] Various catalytic systems have been developed, often employing transition metals complexed with chiral ligands.[13]

Diastereoselective Synthesis from Chiral Imines

Another effective strategy involves the reaction of a chiral imine with a sulfur ylide, such as dimethylsulfonium methylide, in an aza-Corey-Chaykovsky reaction.[14][15] The stereochemistry of the resulting aziridine is directed by the chiral auxiliary on the imine nitrogen.[14]

The Chemistry of Ring-Opening: A Gateway to Molecular Diversity

The synthetic utility of methyl aziridine-2-carboxylate is most prominently displayed in its ring-opening reactions. The regioselectivity of this process is a key consideration and is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating groups on the aziridine nitrogen.[16][17][18]

Regioselectivity of Nucleophilic Attack

Generally, nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring.

-

Attack at C3 (β-attack): This is the more common pathway for many nucleophiles, leading to the formation of α-amino acid derivatives.[1][19] This regioselectivity is often favored due to the electronic influence of the C2-ester group.

-

Attack at C2 (α-attack): Attack at the carbon bearing the ester group is also possible and leads to β-amino acid derivatives.[19][20] The factors governing this regioselectivity are more complex and can be influenced by the steric environment and the specific reaction conditions.

Diagram: Regioselective Ring-Opening

Caption: Pathways of nucleophilic ring-opening of methyl aziridine-2-carboxylate.

Activation of the Aziridine Ring

The reactivity of the aziridine ring can be enhanced through N-activation. This is typically achieved by introducing an electron-withdrawing group (EWG) onto the nitrogen atom, such as a tosyl (Ts), nosyl (Ns), or benzyloxycarbonyl (Cbz) group.[1] This activation polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack. Alternatively, alkylation of the ring nitrogen can form a more reactive aziridinium ion intermediate.[21][22]

Applications in Drug Discovery and Development

The unique reactivity and stereochemical properties of methyl aziridine-2-carboxylate have made it a valuable building block in the synthesis of numerous biologically active compounds.

Synthesis of Non-Proteinogenic Amino Acids

The controlled ring-opening of chiral methyl aziridine-2-carboxylate provides a versatile route to a wide range of enantiomerically pure non-proteinogenic α- and β-amino acids. These unnatural amino acids are crucial components in the design of peptidomimetics and other pharmaceuticals.

Incorporation into Peptides

Peptides containing aziridine-2-carboxylic acid have been synthesized and utilized for site-selective modification.[23][24] The electrophilic nature of the aziridine allows for conjugation with various nucleophiles, such as thiols, enabling the attachment of carbohydrates, lipids, or biochemical tags.[23][24]

Precursor to Biologically Active Molecules

Derivatives of aziridine-2-carboxylic acid have demonstrated a range of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[5][6][12][25][26][27] For instance, some derivatives act as inhibitors of protein disulfide isomerase (PDI), an enzyme crucial for protein folding in cancer cells.[12][25]

Table 1: Representative Synthetic Applications

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| Methyl (R)-aziridine-2-carboxylate | Various nucleophiles (e.g., R-MgBr, R-Li) | α- or β-amino acid derivatives | Synthesis of non-natural amino acids |

| N-protected methyl aziridine-2-carboxylate | Thiol nucleophiles (e.g., farnesyl thiol) | Thioether-linked conjugates | Site-selective peptide modification |

| Methyl aziridine-2-carboxylate | Organolithium reagents | 2-Aziridinylketones | Intermediates for carbinol synthesis |

| N-(1-phenylethyl)aziridine-2-carboxylates | Various synthetic transformations | Precursors to approved drugs and natural products | Chiral building block for complex targets |

Experimental Protocol: A Representative Ring-Opening Reaction

The following protocol describes a general procedure for the nucleophilic ring-opening of an N-activated methyl aziridine-2-carboxylate.

Protocol: Ring-Opening with an Amine Nucleophile

Materials:

-

N-Tosylaziridine-2-carboxylic acid, methyl ester

-

Aromatic amine (e.g., Aniline)

-

Screw-cap reaction vial

-

Heating block or oil bath

Procedure:

-

In a clean, dry screw-cap vial, combine the N-tosylaziridine-2-carboxylic acid, methyl ester (e.g., 0.5 mmol, 1.0 equiv) and the aromatic amine nucleophile (e.g., 1.0 mmol, 2.0 equiv).[21]

-

Seal the vial tightly.

-

Heat the neat reaction mixture at 60-80 °C. The optimal temperature may require adjustment based on the specific substrates.[21]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[21]

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be directly purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1,2-diamine product.[21]

Note: This protocol is a general guideline and may require optimization for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Conclusion

Aziridine-2-carboxylic acid, methyl ester, stands out as a highly valuable and versatile chiral building block in modern organic synthesis. Its unique combination of ring strain, electrophilicity, and stereochemical integrity provides chemists with a powerful tool for the construction of complex, nitrogen-containing molecules. The ability to undergo regio- and stereoselective ring-opening reactions has cemented its importance in the synthesis of non-proteinogenic amino acids, modified peptides, and a wide range of biologically active compounds. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this building block is essential for the design and execution of efficient and innovative synthetic strategies.

References

-

Qadir, T., Amin, A., Sarkar, D., & Sharma, P. K. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Current Organic Chemistry, 25(16), 1868-1893. [Link]

-

Bentham Science Publishers. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Retrieved from [Link]

-

Ghosh, A., et al. (2025). Electrochemical Ring Opening and [3 + 2] Cycloaddition of Aziridines: Access to 1,2-Bifunctionalized Products and Imidazolines. Organic Letters. [Link]

-

ResearchGate. (n.d.). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis | Request PDF. Retrieved from [Link]

- Higashiyama, K., Fujikura, H., & Takahashi, H. (2002). Asymmetric Synthesis of Aziridine Derivatives. Tetrahedron Letters, 43(13), 2429-2431.

-

Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry, 11(5), 415-425. [Link]

-

Semantic Scholar. (n.d.). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4723. [Link]

-

Srivastava, N., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269354. [Link]

- Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(22), 8295-8303.

-

National Institutes of Health. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Asymmetric Synthesis of Aziridine Derivatives via the Diastereoselective Reaction of Chiral Imines with Dimethylsulfonium Methylide | Request PDF. Retrieved from [Link]

- Smith, A. D., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines.

-

National Institutes of Health. (n.d.). Ring-Opening of Aziridines Using Tethered Hemiketals. PMC. Retrieved from [Link]

- Lee, W. K., & Ha, H. J. (2003). Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. Organic Letters, 5(7), 971-973.

- Rachwalski, M., Jarzyński, S., & Leśniak, S. (2013). Aziridine Ring-Containing Chiral Ligands as Highly Efficient Catalysts in Asymmetric Synthesis. Tetrahedron: Asymmetry, 24(7-8), 421-425.

-

ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Retrieved from [Link]

- Wulff, W. D., & Antilla, J. C. (2001). U.S. Patent No. 6,258,960. Washington, DC: U.S.

-

Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]

- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843-2873.

-

National Institutes of Health. (2021). Alkylative Aziridine Ring-Opening Reactions. PMC. Retrieved from [Link]

- Danishefsky, S. J., et al. (2005). Aziridine-2-Carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(22), 8295-8303.

-

National Institutes of Health. (2023). Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC. Retrieved from [Link]

-

National Institutes of Health. (2020). An Easy Route to Aziridine Ketones and Carbinols. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]

- Alker, A., et al. (2000).

-

ResearchGate. (n.d.). Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates | Request PDF. Retrieved from [Link]

- Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine.

- Procter, D. J., et al. (2022). Dynamic Kinetic Activation of Aziridines to Access Azepines. Accounts of Chemical Research, 55(15), 2093-2106.

- Kossakowski, J., & Cichecka, M. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1765-1793.

- Kass, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Molecules, 27(12), 3804.

-

National Institutes of Health. (2022). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. PMC. Retrieved from [Link]

-

National Institutes of Health. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity. Retrieved from [Link]

-

National Institutes of Health. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. PMC. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. A Review on Recent Advances in the Synthesis of Aziridines and th...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google Patents [patents.google.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 18. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Aziridine-2-Carboxylate in Organic Synthesis: A Technical Guide to Reactivity, Cyclization, and Application

Executive Summary

Methyl aziridine-2-carboxylate (CAS: 5950-34-5) is a highly strained, three-membered cyclic amine featuring a carboxylic acid methyl ester[1]. As a bifunctional chiral synthon, it serves as a critical building block in the synthesis of unnatural amino acids, mexiletine analogues, and targeted enzyme inhibitors[2][3]. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, optimal synthetic pathways via N-N bond cleavage, and its divergent reactivity profiles.

Chemical Profile & Thermodynamic Stability

The utility of methyl aziridine-2-carboxylate in complex molecule synthesis is fundamentally tied to its unique thermodynamic profile. In natural amino acid chemistry, the free carboxylic acid is typically highly stable while its esters are prone to degradation unless protected as hydrochlorides. Aziridine-2-carboxylic acid exhibits the exact opposite behavior: its esterified forms are significantly more stable than the free carboxylic acid [2].

Methyl aziridine-2-carboxylate remains remarkably stable for over 50 hours at 100 °C under dry atmospheric conditions[2]. This thermal resilience, juxtaposed with the inherent kinetic reactivity of the strained aziridine ring, allows it to act as a highly controllable electrophilic and nucleophilic pivot point[1].

Optimal Synthetic Methodology: N-N Bond Cleavage

Historically, synthesizing aziridine rings via hydrazinium salts and alkoxides yielded poor results (<50%). The high nucleophilicity of bases like sodium methoxide (NaOMe) induced competitive side reactions and ester degradation[4]. The modern, field-proven approach relies on the N-N bond cleavage of methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide in a heterogeneous, solvent-free medium[2].

Step-by-Step Protocol: Synthesis of Methyl Aziridine-2-Carboxylate

This protocol is designed as a self-validating system to ensure maximum yield and purity.

-

Substrate Preparation: Thoroughly dry and physically smooth the starting material, methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide.

-

Causality: Ambient moisture must be eliminated to prevent premature hydrolysis of the methyl ester during the high-temperature cyclization phase[5].

-

-

Base Integration: Add a 4–6 molar excess of anhydrous potassium carbonate (K₂CO₃) to the reaction vessel.

-

Causality: K₂CO₃ is the definitive base of choice. Stronger bases like KOH generate two equivalents of water per mole of substrate, leading to rapid ester hydrolysis and subsequent aziridine ring cleavage. Conversely, organic bases (e.g., triethanolamine) lack the basicity required to initiate the necessary α-deprotonation[4].

-

-

Thermal Cyclization: Heat the heterogeneous mixture to an optimal window of 140–160 °C while maintaining constant mechanical rotation.

-

Causality: The 140–160 °C range provides the precise activation energy required for N-N bond cleavage without inducing thermal degradation. Rotation maximizes the solid-liquid interfacial surface area in the absence of a solvent, ensuring uniform heat distribution and consistent reaction kinetics[5].

-

-

Isolation & Validation: Purify the resulting product via double vacuum distillation.

-

Validation: Distillation separates the volatile methyl aziridine-2-carboxylate from the trimethylamine byproduct and inorganic salts. Success is validated by achieving a 75% theoretical yield with >99% purity, confirmed by the absence of a broad O-H stretch (indicating no ester hydrolysis) in subsequent IR spectroscopy[2].

-

Quantitative Analysis of Cyclization Conditions

The following table summarizes the thermodynamic and mechanistic impact of base selection on the final yield.

Table 1: Impact of Base Selection on Cyclization Yield

| Base | Equivalents | Temperature (°C) | Water Generated | Yield (%) | Mechanistic Causality |

| K₂CO₃ | 4–6 | 140–160 | Minimal | 75% | Optimal α-deprotonation; ester integrity preserved[2]. |

| KOH | 1 | 140–160 | High (2 eq/mol) | 6% | Rapid ester hydrolysis and aziridine ring cleavage[4]. |

| NaOMe | 1 | Reflux | None | 30% | High nucleophilicity induces competitive side reactions[4]. |

| Triethanolamine | 1 | 140–160 | None | <5% | Insufficient basicity for required α-deprotonation[4]. |

Reactivity Profiles: Ring-Opening vs. Carbonyl Attack

Methyl aziridine-2-carboxylate presents two primary electrophilic sites, allowing for divergent synthetic pathways depending on the chosen nucleophile.

Pathway diagram detailing the synthesis and divergent reactivity of methyl aziridine-2-carboxylate.

Pathway A: Nucleophilic Ring Opening

The aziridine ring is highly susceptible to nucleophilic attack due to the thermodynamic relief of ring strain[1]. Reactions with S-nucleophiles (e.g., thiophenol) proceed under mild, catalyst-free conditions to form bis-phenylsulfanyl propionic acid methyl esters[3].

Step-by-Step Protocol: Regioselective Ring Opening via S-Nucleophiles

-

Reactant Mixing: Combine methyl aziridine-2-carboxylate with an aromatic thiol (e.g., thiophenol) in a solvent-free environment.

-

Causality: Solvent-free conditions artificially increase the effective molarity of the reactants, driving the reaction forward without the need for an external transition-metal catalyst[3].

-

-

Incubation: Allow the mixture to react under mild conditions.

-

Causality: The inherent ~27 kcal/mol ring strain of the aziridine core provides the thermodynamic driving force for the nucleophilic attack. For sterically hindered thiols (like 2,6-dimethylthiophenol), the reaction proceeds through a transient episulfonium ion intermediate, resulting in specific isomeric product distributions[3].

-

-

Extraction & Validation: Extract with Et₂O and wash with 1% aqueous NaHCO₃. Dry over magnesium sulfate and concentrate.

-

Validation: Successful ring opening is confirmed by NMR spectroscopy, specifically the disappearance of the highly shielded aziridine ring protons (~1.5–2.5 ppm) and the emergence of standard aliphatic propanoic acid ester signals. Yields typically reach up to 94% for unhindered thiophenols[3].

-

Pathway B: Carbonyl Attack (C-Nucleophiles)

C-nucleophiles, such as organolithium reagents, can attack the ester carbonyl directly, bypassing the ring-opening mechanism entirely. This pathway is utilized to synthesize robust N,N-dimethyl aziridine-2-carboxamides and aziridinyl ketones.

-

Causality: Direct nucleophilic attack forms a stable tetrahedral intermediate that collapses to yield the ketone. This streamlined protocol elegantly bypasses the traditional, multi-step synthesis of Weinreb amides, which typically requires ester saponification, DCC coupling, and subsequent ring closure[6].

Applications in Drug Development & Complex Molecule Synthesis

The unique structural properties of methyl aziridine-2-carboxylate have cemented its role in several advanced pharmacological applications:

-

Mexiletine Analogues: The regioselective ring opening of methyl aziridine-2-carboxylate by aromatic sulfur nucleophiles generates novel analogues of mexiletine, a well-documented anti-arrhythmic agent[3].

-

PDIA1/PDIA3 Inhibitors: Acyl derivatives and sulfonamides derived from aziridine-2-carboxylic acid (such as Leakadine derivatives) demonstrate potent inhibition of Protein Disulfide Isomerase A1 and A3. These compounds exhibit significant anti-cancer and anti-thrombotic activities by actively preventing cancer cell adhesion to endothelial cells[7].

-

Electroreductive Cross-Coupling: Advanced green-chemistry methodologies employ the electroreductive cross-coupling of aromatic imines with methyl trichloroacetate to stereoselectively yield methyl aziridine-2-carboxylates, highlighting its compatibility with eco-friendly electrochemical synthesis[8].

Conclusion

Methyl aziridine-2-carboxylate stands as a highly versatile, bifunctional synthon in organic chemistry. By strictly controlling the thermodynamic environment during its synthesis—specifically through the use of anhydrous K₂CO₃ and precise thermal regulation—chemists can reliably generate this strained heterocycle in high yields. Its divergent reactivity pathways, capable of undergoing both strain-driven ring opening and direct carbonyl substitution, make it an indispensable tool for the rapid assembly of complex pharmaceutical architectures.

References

-

[2] Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid | ACS Publications

-

[5] Unnatural amino acids. 1. A facile synthesis of the methyl ester of aziridine-2-carboxylic acid | ACS Publications

-

[4] Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid | American Chemical Society

-

[8] Synthesis of Methyl Aziridine 2-Carboxylate through Electroreductive Cross Coupling of Methyl gem-Trichloroacetate with Aromatic Imines | ResearchGate

-

[7] Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions | ResearchGate

-

[3] SYNTHESIS OF MEXILETINE ANALOGUES FROM NON-ACTIVATED AZIRIDINES | LOCKSS

-

[1] CAS 5950-34-5: Aziridinecarboxylicacidmethylester; 96% | CymitQuimica

-

[6] An Easy Route to Aziridine Ketones and Carbinols | PMC - NIH

Sources

- 1. CAS 5950-34-5: Aziridinecarboxylicacidmethylester; 96% [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unlocking the Reactivity of Aziridine-2-Carboxylic Acid Methyl Ester: Ring Strain, Regioselectivity, and Synthetic Applications

Executive Summary

Aziridine-2-carboxylic acid methyl ester (CAS 5950-34-5) is a highly strained, three-membered nitrogen heterocycle that serves as a privileged chiral building block in modern organic synthesis and drug development[1][2]. Unlike unstrained cyclic amines, the aziridine ring possesses immense thermodynamic instability, which dictates its unique reactivity profile. This technical guide explores the structural dynamics, self-validating synthetic protocols, and regioselective ring-opening mechanisms that make this compound a critical intermediate for synthesizing unnatural amino acids, peptidomimetics, and targeted therapeutics like Matrix Metalloproteinase-2 (MMP-2) inhibitors[1][3].

Structural Dynamics & Ring Strain Energy (The "Why")

The fundamental driver of aziridine reactivity is its ring strain energy, which is approximately 27 kcal/mol. This inherent strain forces the C-C and C-N bonds into highly distorted geometries, making the ring highly susceptible to nucleophilic attack and fragmentation[4].

Interestingly, the stability profile of aziridine-2-carboxylic acid is inverted compared to natural amino acids. While natural cyclic amino acids (such as proline) form unstable esters that must be protected as hydrochlorides, free aziridine-2-carboxylic acid is highly unstable[5]. Conversely, 5 is remarkably stable[5].

Causality of Stability: The electron-withdrawing methyl ester group at the C2 position stabilizes the molecule relative to the free acid by delocalizing electron density away from the strained ring. This allows the methyl ester derivative to endure temperatures up to 100 °C for over 50 hours in dry atmospheric conditions without degrading[6].

Synthesis Protocol: The N-N Bond Cleavage Method

Synthesizing aziridine-2-carboxylic acid methyl ester requires precise thermodynamic control to prevent premature ring-opening or polymerization. The most scalable and efficient method involves the N-N bond cleavage of methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide[5].

Causality in Experimental Design

-

Base Selection: Anhydrous K₂CO₃ is utilized as the base. Weaker bases (e.g., CaCO₃) fail to deprotonate the substrate efficiently at the required temperatures. Conversely, stronger, highly nucleophilic bases (e.g., NaOMe) lead to unwanted side reactions and plummeting yields[6].

-

Solvent-Free Conditions: The reaction must be performed as a heterogeneous melt. The presence of water or organic solvents drastically reduces the yield by facilitating competitive solvolysis of the highly strained intermediate[5].

Step-by-Step Methodology

This protocol is designed as a self-validating system, where the continuous distillation of the product drives the reaction forward and ensures high purity.

-

Preparation: Thoroughly dry and finely smooth methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide to maximize the reactant surface area[5].

-

Reagent Mixing: Combine the starting material with a 4–6 fold molar excess of anhydrous K₂CO₃ in a distillation apparatus[5].

-

Thermal Activation: Heat the heterogeneous, solvent-free mixture to an optimal temperature range of 140–160 °C[5]. Apply continuous rotation to maximize surface contact between the solid base and the melting substrate.

-

In Situ Distillation: As the N-N bond cleaves and cyclization occurs, the volatile aziridine-2-carboxylic acid methyl ester is continuously distilled out of the reaction mixture into a receiving flask[7].

-

Validation: Subject the crude distillate to a second fractional distillation. The process yields the title compound in 75% theoretical yield with >99% purity (verified via Gas Chromatography and NMR)[5].

Caption: Synthetic workflow for Aziridine-2-carboxylic acid methyl ester via N-N bond cleavage.

Reactivity Profile: Nucleophilic Ring-Opening & Regioselectivity

The primary synthetic utility of aziridine-2-carboxylic acid methyl ester lies in its ring-opening reactions. To facilitate these reactions under mild conditions, the aziridine nitrogen is typically "activated" with electron-withdrawing groups (e.g., N-Ts, N-Cbz, N-Trityl)[4][8]. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, increasing its electrophilicity.

The Causality of Regioselectivity

When an N-activated aziridine-2-carboxylate methyl ester is subjected to a nucleophile (e.g., p-methoxybenzylamine, thiols, or organocuprates), the attack can occur at either the C2 or C3 position[2][8]. The regioselectivity is a delicate balance of steric and electronic factors:

-

Steric Control (C3 Attack): Attack at the less hindered C3 position is the most common pathway, especially with bulky nucleophiles. This pathway yields β-amino acid derivatives[8].

-

Electronic Control (C2 Attack): The electron-withdrawing methyl ester makes the adjacent C2 carbon highly electrophilic. Under specific conditions (e.g., Lewis acid catalysis) or with highly reactive, small nucleophiles, an S_N2 attack at C2 is favored, yielding α-amino acid derivatives[8].

Caption: Regioselective ring-opening pathways of N-activated aziridine-2-carboxylate methyl ester.

Applications in Drug Development

Because of its unique structural properties and predictable regioselectivity, aziridine-2-carboxylic acid methyl ester is a highly valued scaffold in medicinal chemistry[2].

Quantitative Application Summary

| Application Area | Target Molecule / Class | Mechanism / Synthetic Utility |

| Oncology | JaZ-30 (MMP-2 Inhibitor) | Downregulates VEGF secretion and ERK1/2 phosphorylation in melanoma cells[3][9]. |

| Antibiotics | Azalanthionines | Ring-opening with diaminopropanoic acids (DAPs) yields orthogonally protected peptidomimetics[8][10]. |

| Chiral Auxiliaries | Unnatural Amino Acids | Serves as a rigid C2 chiral building block for stereoselective peptide synthesis[5]. |

Case Study: MMP-2 Inhibitors

Recent advancements have utilized the aziridine scaffold to synthesize novel aziridine-triazole conjugates. For instance, the compound 3 (1-(aziridin-2-ylmethyl)-4-(4-butylphenyl)-1H-1,2,3-triazole) acts as a highly selective inhibitor of Matrix Metalloproteinase-2 (MMP-2)[3]. In this architecture, the aziridine ring serves as a hydrophilic warhead, linked via a triazole to a lipophilic aryl group, effectively suppressing melanoma cell invasion and angiogenesis[3].

Analytical Characterization: Mass Spectrometry

Standardizing the analytical characterization of aziridine derivatives is critical for drug impurity profiling and structural verification[2]. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals distinct, predictable fragmentation cascades for these molecules[4].

-

Aziridine Ring Cleavage: The inherent ~27 kcal/mol ring strain makes the aziridine moiety highly susceptible to fragmentation. The most common pathway is initiated by the cleavage of the C2-C3 bond, followed by the loss of small neutral molecules[4].

-

Ester Group Fragmentation: The methyl ester group typically exhibits a characteristic loss of the methoxy group (-OCH₃) or the entire ester moiety during collision-induced dissociation, providing a clear diagnostic peak for the C2 substitution[4].

References

-

Trapencieris, P., Kalviņš, I., Kauliņa, L., & Kauss, V. (1997). "Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid." Organic Process Research & Development. 5

-

Romanchikova, N., Trapencieris, P., Zemītis, J., & Turks, M. (2013). "A novel matrix metalloproteinase-2 inhibitor triazolylmethyl aziridine reduces melanoma cell invasion, angiogenesis and targets ERK1/2 phosphorylation." Journal of Enzyme Inhibition and Medicinal Chemistry. 3

-

BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives." 4

-

Technological University Dublin. (2014). "Studies on the Synthesis of Orthogonally Protected Azalanthionines, and of Routes towards b-Methyl Azalanthionines, by Ring-Opening of N-activated aziridine-2-carboxylates." 10

Sources

- 1. CAS 5950-34-5: Aziridinecarboxylicacidmethylester; 96% [cymitquimica.com]

- 2. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. arrow.tudublin.ie [arrow.tudublin.ie]

- 9. tandfonline.com [tandfonline.com]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

Methyl Aziridine-2-Carboxylate: A Technical Guide to Stability, Storage, and Handling

Executive Summary

Methyl aziridine-2-carboxylate (MA2C) is a highly versatile, yet notoriously unstable, building block utilized in the stereoselective synthesis of complex organic compounds, non-natural amino acids, and pharmaceutical agents[1][2]. The inherent reactivity that makes the aziridine ring synthetically valuable also renders it susceptible to rapid degradation, polymerization, and ring-opening[1]. This whitepaper provides a mechanistic analysis of MA2C's instability and outlines field-proven protocols for its storage, stabilization, and experimental handling, tailored for drug development professionals and synthetic chemists.

Physicochemical Profile & The Root of Instability

The instability of MA2C is fundamentally rooted in its molecular architecture. The three-membered aziridine ring possesses significant Baeyer (angle) strain and Pitzer (torsional) strain. Compounding this geometric tension is the presence of a nucleophilic secondary amine and an electrophilic methyl ester within the same compact scaffold[1].

While the free aziridine-2-carboxylic acid is virtually impossible to isolate due to instantaneous self-polymerization, the methyl ester derivative (MA2C) offers a functional compromise[1]. However, even as an ester, this dual nature facilitates intermolecular reactions if not strictly controlled by environmental conditions and chemical stabilizers.

Table 1: Key Physicochemical Properties of Stabilized MA2C

| Property | Value |

| CAS Number | 5950-34-5[2] |

| Molecular Formula | C4H7NO2[2] |

| Molecular Weight | 101.11 g/mol [2] |

| Density | 1.12 g/mL[2] |

| Boiling Point | 143 °C[2] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Recommended Storage | 2 - 8 °C (Refrigerated)[2] |

| Standard Stabilizer | Hydroquinone (HQ)[2] |

Mechanisms of Degradation

Understanding the causality behind MA2C degradation is critical for designing self-validating experimental workflows. Degradation typically proceeds via three primary pathways:

-

Thermal and Radical Polymerization: MA2C is highly prone to exothermic polymerization. This process is catalyzed by heat, light, or the presence of radical initiators (such as peroxides)[3]. The polymerization is driven by the thermodynamic relief of ring strain as the aziridine rings open and link to form polyamines.

-

Photochemical Cleavage: Exposure to ultraviolet (UV) light induces specific bond fission. Matrix-isolation FTIR studies have demonstrated that UV irradiation (<330 nm) of MA2C results in the cleavage of the C-C and the weakest C-N bonds of the aziridine ring, yielding isomerization photoproducts such as the E and Z isomers of methyl 2-(methylimino)-acetate (MMIA)[4].

-

Nucleophilic Ring-Opening: The aziridine ring is highly susceptible to nucleophilic attack, particularly in the presence of protic solvents or acidic impurities, leading to premature ring-opening and decomposition[1].

Logical pathways of MA2C degradation driven by thermal, nucleophilic, and photochemical stressors.

Stabilization Strategies & Storage Protocols

To mitigate the risk of spontaneous polymerization, commercial MA2C is routinely stabilized with hydroquinone (HQ)[2]. HQ acts as a potent radical scavenger; it intercepts peroxy radicals that would otherwise initiate the polymerization cascade, thereby extending the reagent's shelf life and maintaining its efficacy during storage[2].

Protocol 1: Long-Term Storage and Aliquoting

Causality: Moisture and oxygen can introduce trace peroxides or nucleophiles, while ambient temperatures provide the activation energy for polymerization.

-

Temperature Control: Upon receipt, immediately transfer the sealed MA2C container to a dedicated, explosion-proof refrigerator maintained strictly at 2–8 °C[2][3].

-

Light Exclusion: Ensure the container is opaque or wrapped in aluminum foil to prevent UV-induced photochemical cleavage[3][4].

-

Inert Atmosphere: Always purge the headspace of the container with high-purity Argon or Nitrogen before resealing to displace reactive oxygen species.

-

Thermal Equilibration: When withdrawing material, allow the sealed container to warm to room temperature in a desiccator. Causality: Opening a cold container causes atmospheric moisture to condense into the liquid, acting as a nucleophile that initiates ring-opening.

-

Aliquoting: Use a dry, inert-gas-flushed Hamilton syringe to withdraw the required volume.

Experimental Workflows for Synthetic Application

While HQ is essential for storage, its presence can be detrimental during sensitive synthetic steps, particularly those involving transition-metal catalysis or controlled radical mechanisms. In such cases, the stabilizer must be removed immediately prior to use.

Protocol 2: Preparation of HQ-Free MA2C

Self-Validating System: The successful removal of HQ can be verified by spotting the final eluent on a Thin-Layer Chromatography (TLC) plate and checking for UV activity. HQ is highly UV active, whereas pure MA2C lacks a strong chromophore.

-

Column Preparation: Pack a short glass column or a Pasteur pipette with basic alumina (Brockmann Grade I). Causality: The basicity of the alumina prevents acid-catalyzed ring opening during the purification step.

-

Elution: Dilute the required volume of stabilized MA2C in an anhydrous, non-polar solvent (e.g., diethyl ether or dichloromethane) and pass it through the alumina plug. The polar, phenolic HQ will adhere strongly to the stationary phase, while the MA2C elutes.

-

Concentration: Carefully concentrate the eluent under reduced pressure at a low temperature (water bath < 25 °C) to avoid thermal degradation.

-

Immediate Utilization: The resulting unstabilized MA2C must be used immediately in the subsequent synthetic step. Do not attempt to store HQ-free MA2C, as it will rapidly polymerize.

Optimized workflow for receiving, storing, and utilizing stabilized MA2C in organic synthesis.

Safety and Handling Considerations

MA2C is classified as a flammable liquid and vapor[3]. It exhibits acute toxicity across all primary exposure routes: it is highly toxic if swallowed, inhaled, or brought into contact with the skin[3].

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood equipped with explosion-proof ventilation[3].

-

PPE: Nitrile or butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory[3].

References

-

Benchchem. (S)-Aziridine-2-carboxylic Acid | CAS 1758-77-6. Retrieved from1

-

Chem-Impex. Methyl aziridine-2-carboxylate (stabilized with HQ). Retrieved from 2

-

TCI Chemicals. SAFETY DATA SHEET: Methyl Aziridine-2-carboxylate (stabilized with HQ). Retrieved from 3

-

ResearchGate. Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. Retrieved from 4

Sources

The Synthetic Versatility of Methyl Aziridine-2-carboxylate: A Gateway to Novel Amino Acids and Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Strained Ring

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, has long captivated the attention of organic chemists. Its inherent ring strain makes it a highly reactive yet synthetically versatile building block.[1][2] When functionalized with a carboxylate group at the C2 position, as in methyl aziridine-2-carboxylate, this strained scaffold becomes an exceptionally valuable precursor for a wide array of important molecules, including non-natural α- and β-amino acids, peptidomimetics, and various biologically active compounds.[1][3] The strategic placement of the ester functionality provides a handle for further transformations and influences the regioselectivity of the characteristic ring-opening reactions. This guide offers a comprehensive overview of the synthesis and diverse synthetic applications of methyl aziridine-2-carboxylate, providing insights into the mechanistic underpinnings of its reactivity and detailed protocols for its utilization.

I. Strategic Synthesis of Aziridine-2-carboxylic Acid, Methyl Ester

The preparation of aziridine-2-carboxylates can be achieved through several synthetic strategies, each with its own merits regarding substrate scope, stereocontrol, and reaction conditions.[1] The choice of method is often dictated by the desired substitution pattern and the required stereochemistry of the target molecule.

The Gabriel-Cromwell Reaction: A Classic Approach

A long-standing method for the synthesis of aziridine-2-carboxylic esters is the Gabriel-Cromwell reaction. This approach involves the reaction of an α,β-dibromo ester with a primary amine, proceeding through a double nucleophilic substitution mechanism.[1]

Experimental Protocol: Gabriel-Cromwell Reaction [1]

-

Bromination of the α,β-Unsaturated Ester: The starting α,β-unsaturated ester is first brominated to yield the corresponding α,β-dibromo ester.

-

Aziridination: To a solution of the α,β-dibromo ester (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL), the primary amine (2.2 mmol) and a base like triethylamine (2.5 mmol) are added.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram: Gabriel-Cromwell Reaction Pathway

Caption: Pathway of the Gabriel-Cromwell reaction.

Aziridination of α,β-Unsaturated Esters

The direct addition of a nitrogen source across the double bond of an α,β-unsaturated ester is a more atom-economical approach to aziridine-2-carboxylates. This transformation can be achieved using various reagents and catalysts, with significant advancements made in asymmetric aziridination.

The Wulff's AZ reaction, a catalytic asymmetric aziridination of imines using a carbene source, is a powerful and well-explored method for synthesizing 3-aryl aziridines.[4] While not a direct aziridination of an α,β-unsaturated ester, it is a key method for producing highly functionalized aziridine-2-carboxylates.[4]

Aza-Corey-Chaykovsky Reaction for α-Quaternary Aziridines

For the diastereoselective synthesis of α-quaternary aziridine-2-carboxylates, the Aza-Corey-Chaykovsky reaction is a highly effective method.[5][6] This reaction involves the addition of a sulfur ylide to an N-tert-butanesulfinyl ketimino ester.[5]

Experimental Protocol: Aza-Corey-Chaykovsky Reaction [5]

-

Preparation of the N-tert-Butanesulfinyl Ketimino Ester: The corresponding α-ketoester is reacted with (S)-tert-butanesulfinamide in the presence of a Lewis acid such as Ti(OEt)₄.

-

Ylide Formation and Aziridination: Dimethylsulfoxonium methylide is prepared and reacted with the N-tert-butanesulfinyl ketimino ester at low temperatures (e.g., 0 °C). The reaction is typically rapid.

-

Work-up and Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Diagram: Aza-Corey-Chaykovsky Reaction Workflow

Caption: Workflow for the Aza-Corey-Chaykovsky reaction.

Asymmetric Synthesis via Kinetic Resolution of 2H-Azirines

A modern and elegant approach to enantioenriched N-H aziridine-2-carboxylates is the kinetic resolution of racemic 2H-azirines.[7] This method utilizes a chiral catalyst to selectively reduce one enantiomer of the 2H-azirine, leaving the other enantiomer unreacted and thus achieving resolution. Copper hydride catalysis has proven particularly effective in this regard.[7]

Experimental Protocol: Reductive Kinetic Resolution of 2H-Azirines [1]

-

Catalyst Preparation: A chiral copper hydride catalyst is prepared in situ.

-

Kinetic Resolution: The racemic 2H-azirine-2-carboxylate is dissolved in a suitable solvent and cooled to a low temperature (e.g., -60 °C). A reducing agent, such as pinacolborane (HBPin), is added dropwise.

-

Monitoring and Quenching: The reaction is monitored by TLC or HPLC. Upon completion, it is quenched with a saturated aqueous solution of NaHCO₃.

-

Separation and Purification: The mixture is extracted, and the combined organic layers are dried and concentrated. The enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine are separated by column chromatography.

| Synthetic Method | Advantages | Disadvantages | Key Applications |

| Gabriel-Cromwell Reaction | Classical, well-established.[1] | Often requires harsh conditions, may lack stereocontrol. | General synthesis of aziridine-2-carboxylates. |

| Aziridination of α,β-Unsaturated Esters | Atom-economical, direct. | Can require specialized catalysts for high stereoselectivity. | Asymmetric synthesis of aziridines. |

| Aza-Corey-Chaykovsky Reaction | Excellent for α-quaternary centers, high diastereoselectivity.[5][6] | Requires preparation of specific ketimino esters. | Synthesis of sterically hindered amino acids. |

| Kinetic Resolution of 2H-Azirines | Provides access to enantioenriched N-H aziridines, which are versatile.[7] | A resolution process, so the maximum theoretical yield is 50% for each enantiomer. | Asymmetric synthesis of N-H aziridine-2-carboxylates. |

II. Synthetic Applications: The Power of Ring-Opening Reactions

The synthetic utility of aziridine-2-carboxylates is most prominently displayed in their regio- and stereoselective ring-opening reactions.[8] The relief of ring strain provides a strong thermodynamic driving force for these transformations, which can be initiated by a wide variety of nucleophiles. The outcome of the reaction, specifically whether the nucleophile attacks at the C2 or C3 position, is influenced by several factors, including the nature of the N-substituent, the substituents on the aziridine ring, and the reaction conditions.[8]

Nucleophilic Ring-Opening: A Gateway to α- and β-Amino Acids

The activation of the aziridine nitrogen by an electron-withdrawing group (e.g., sulfonyl, acyl) or by protonation with a Brønsted or Lewis acid promotes nucleophilic attack.[8] Attack at the C3 position leads to α-amino acid derivatives, while attack at the C2 position yields β-amino acid derivatives. Generally, nucleophilic attack is favored at the less substituted C3 position.[8]

Diagram: Regioselectivity in Aziridine Ring-Opening

Caption: Regioselective nucleophilic ring-opening of aziridines.

a) Heteronucleophiles: A wide range of heteronucleophiles, including halides, alkoxides, and azides, can be employed to open the aziridine ring. For instance, the azide-induced ring-opening of an enantiopure N-phenylethylaziridine-2-carboxylate, assisted by a Lewis acid like AlCl₃, produces an α-azido-β-aminopropionate, which is a precursor for the natural product biemamide B.[2]

b) Carbon Nucleophiles: Organometallic reagents, enolates, and cyanides are effective carbon nucleophiles for the ring-opening of aziridines, enabling the formation of carbon-carbon bonds. These reactions are crucial for the synthesis of complex amino acid derivatives.

Reductive Ring-Opening

Reductive methods can also be employed to cleave the C-N bonds of the aziridine ring.

a) Hydrogenolysis: For aziridines with a C3-aryl substituent, hydrogenolysis can be used to specifically cleave the benzylic C-N bond.[8]

b) Electron Transfer: Reagents like samarium(II) iodide can be used for the reductive ring-opening of aziridines functionalized with a 2-carboxylate group, leading to β-amino carbonyl compounds in high yields.[8]

Ring Expansion Reactions

The strained aziridine ring can also participate in ring expansion reactions to form larger heterocyclic systems. For example, a Lewis acid-catalyzed reaction of a chiral aziridine-2-carboxylate with an isocyanate can lead to the stereospecific formation of an imidazolidin-2-one.[9]

Applications in the Synthesis of Bioactive Molecules and Natural Products

The versatility of aziridine-2-carboxylates as chiral building blocks has been demonstrated in the total synthesis of numerous bioactive molecules.[7] For instance, the regio- and stereoselective ring-opening of a 3-arylaziridine-2-carboxylate is a key step in the synthesis of antibiotics like (+)-chloramphenicol and pro-drugs such as L-DOPA.[7] More recently, N-H aziridines have been highlighted as crucial intermediates in the total synthesis of the potent antimicrobial agent dynobactin A.[7]

III. Future Outlook

Aziridine-2-carboxylic acid, methyl ester, and its derivatives continue to be indispensable tools in modern organic synthesis. The development of new, more efficient, and highly stereoselective methods for their preparation remains an active area of research. Furthermore, the exploration of novel ring-opening and ring-expansion reactions will undoubtedly lead to the discovery of new synthetic pathways to complex and medicinally relevant molecules. The unique reactivity of this strained heterocyclic system ensures its continued prominence in the fields of medicinal chemistry and drug discovery.[10]

References

- McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000(10), 1347–1365.

- BenchChem. (2025).

- Asymmetric synthesis of aziridine-2-carboxylic acid and the form

- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (n.d.). ChemRxiv.

- 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)

- Synthetic Applications of Aziridinium Ions. (2021). MDPI.

- Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction. (n.d.). PMC.

- Conversion of Aziridine-2-carboxylic Esters into 2H-Azirine-2. (2025).

- BenchChem. (2025).

- Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxyl

- Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. (2015). Organic Letters.

- Preparation, properties and synthetic applications of 2H-azirines. A review. (2025).

- Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. (n.d.). Organic Letters.

- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.).

- Reactions of aziridine-2-carboxylic acid derivatives with aldehydes and ketones. (1985). OSTI.GOV.

- Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. (n.d.).

- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (n.d.). Semantic Scholar.

- Alkylative Aziridine Ring-Opening Reactions. (2021). PMC.

- An Easy Route to Aziridine Ketones and Carbinols. (n.d.). PMC.

- Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. (n.d.). PMC.

- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI.

- Methyl aziridine-2-carboxylate (stabilized with HQ). (n.d.). Chem-Impex.

- Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers.

- AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. (2012).

- Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. (2025).

- Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid. (n.d.). Organic Process Research & Development.

- a) Chiral aziridine‐2‐carboxylates can be leveraged as building blocks... (n.d.).

- Aziridine synthesis. (n.d.). Organic Chemistry Portal.

- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Applications of Aziridinium Ions | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scispace.com [scispace.com]

- 9. bioorg.org [bioorg.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

N-H "Aziridine-2-carboxylic acid, methyl ester" vs N-protected derivatives

An In-depth Technical Guide to Methyl Aziridine-2-carboxylate: A Comparative Analysis of the Parent N-H Aziridine and its N-Protected Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract